2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid
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Overview
Description
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its versatile chemical nature. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by a series of reactions including alkylation, amidation, and esterification to introduce the propanoic acid moiety. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling efficiently, ensuring high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often employed to reduce carbonyl groups to alcohols.
Substitution: Commonly used to replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: For the development of new pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds. This compound’s ability to act as a protecting group is crucial in the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative used in similar applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((benzyloxy)methyl)-1H-imidazol-5-yl)propanoic acid: Another compound with a similar Fmoc protecting group.
Uniqueness
What sets 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid apart is its specific structure, which allows for unique interactions in peptide synthesis. Its ability to protect the amino group while being easily removable under mild conditions makes it highly valuable in synthetic chemistry .
Properties
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(24(27)28)18-8-6-7-17(13-18)14-26-25(29)30-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXXSCCTUORMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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